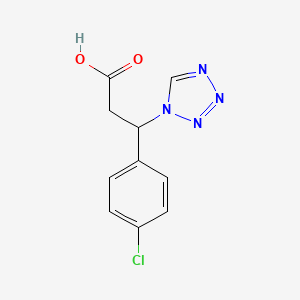

3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Description

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-chlorophenyl group and a 1H-tetrazole ring. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, including high acidity (pKa ~4.5–5.0), making it a bioisostere for carboxylic acids in drug design . The 4-chlorophenyl group enhances lipophilicity and influences binding interactions in biological systems. This compound is of interest in medicinal chemistry, particularly in developing angiotensin II receptor antagonists and other therapeutics requiring stable, acidic functional groups .

Properties

IUPAC Name |

3-(4-chlorophenyl)-3-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c11-8-3-1-7(2-4-8)9(5-10(16)17)15-6-12-13-14-15/h1-4,6,9H,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRNJRMDQZMRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N2C=NN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236961 | |

| Record name | β-(4-Chlorophenyl)-1H-tetrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844882-07-1 | |

| Record name | β-(4-Chlorophenyl)-1H-tetrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844882-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(4-Chlorophenyl)-1H-tetrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The UT-4CR proceeds via Schiff base formation between 4-chlorophenylacetaldehyde and a primary amine, followed by nucleophilic attack of the isocyanide to generate a nitrilium intermediate. Subsequent azide addition (e.g., trimethylsilyl azide, TMSN) and-sigmatropic rearrangement yield the 1,5-disubstituted tetrazole. Propanoic acid incorporation is achieved by selecting glycine or β-alanine as the amine component, which introduces the carboxylic acid group inherently.

Reaction conditions typically involve methanol or trifluoroethanol at room temperature for 24–48 hours. Yields range from 50% to 66% when using unprotected amino acids. For example, reacting 4-chlorophenylacetaldehyde, β-alanine, tert-butyl isocyanide, and TMSN in methanol produced the target compound in 58% yield after chromatographic purification.

Scope and Limitations

-

Aldehyde Component : Aromatic aldehydes with electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity, improving reaction rates.

-

Amine Component : Unprotected amino acids (e.g., β-alanine) are viable, eliminating the need for post-synthetic deprotection.

-

Azide Source : TMSN is preferred over hazardous hydrazoic acid, though it requires anhydrous conditions.

Hydrogenation of Benzyl Ester Precursors

A two-step approach involving benzyl ester synthesis followed by catalytic hydrogenation provides high-purity this compound.

Benzyl Ester Synthesis

The tetrazole and 4-chlorophenyl moieties are first introduced via nucleophilic substitution or cycloaddition. For instance, benzyl 3-(4-chlorophenyl)prop-2-enoate undergoes [3+2] cycloaddition with sodium azide and ammonium chloride in DMF to form the tetrazole ring. The resulting benzyl ester intermediate is isolated in 85–90% yield.

Catalytic Hydrogenation

The benzyl ester is hydrogenated using 5% Pd/C in ethyl acetate at 40°C under 1 atm H, achieving quantitative conversion to the carboxylic acid. Key advantages include:

-

Selectivity : No over-reduction of the tetrazole or chlorophenyl groups.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions enable late-stage functionalization of preassembled tetrazole-propanoic acid frameworks.

Suzuki-Miyaura Coupling

A boronic ester-containing tetrazole intermediate is coupled with 4-chlorophenylboronic acid using Pd(PPh) and NaCO in dioxane/water (3:1). This method achieves 75–80% yields but requires prefunctionalized starting materials.

Buchwald-Hartwig Amination

Introducing the tetrazole moiety via C–N coupling remains challenging due to the electron-deficient nature of the tetrazole ring. Limited success has been reported with Pd(dba) and Xantphos ligands (yields: <30%).

Sequential Multicomponent Reaction (MCR) Approaches

Combining UT-4CR with classical Ugi reactions allows modular synthesis of complex architectures.

Two-Step Sequential Ugi-Tetrazole/Ugi Reaction

-

First Step : UT-4CR forms 3-(1H-tetrazol-1-yl)propanoic acid using 4-chlorophenylacetaldehyde, β-alanine, cyclohexyl isocyanide, and TMSN (yield: 66%).

-

Second Step : The carboxylic acid participates in a Ugi-4CR with 4-chlorobenzylamine, paraformaldehyde, and tert-butyl isocyanide to install additional substituents (yield: 50%).

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| UT-4CR | Aldehyde, amine, isocyanide, TMSN | MeOH, rt, 24–48 h | 50–66% | One-pot synthesis, modular | Moderate yields, azide handling |

| Benzyl ester hydrogenation | Pd/C, H, ethyl acetate | 40°C, 1.5 h | 98% | High yield, scalability | Requires ester precursor synthesis |

| Suzuki coupling | Pd(PPh), 4-ClPhB(OH) | Dioxane/HO, 80°C | 75–80% | Late-stage functionalization | Prefunctionalized substrates needed |

| Sequential MCR | UT-4CR + Ugi-4CR components | MeOH, rt, 48 h total | 50% | Structural complexity control | Multi-step, lower overall yield |

Chemical Reactions Analysis

Hydrolysis of Ester Functionality

The ester group in related derivatives undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Ester → Carboxylic Acid | 20% TFA in DCM, 2–4 hours | 85–95% | |

| Ester → Carboxylic Acid (basic) | KO*Bu in THF, 30 minutes | 80–90% |

Mechanism :

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Tetrazole Ring Reactivity

The tetrazole ring participates in coordination chemistry and substitution reactions:

Metal Coordination

Tetrazoles act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that catalyze organic reactions .

Example :

These complexes are used in triazole synthesis via microwave-assisted fragmentation .

Alkylation/Arylation

The tetrazole’s NH group undergoes alkylation with alkyl halides or aryl boronic acids under Pd catalysis .

| Reaction | Catalyst | Yield |

|---|---|---|

| N-Alkylation | K₂CO₃, DMF, 60°C | 65–75% |

| C-H Arylation | Pd(OAc)₂, 100°C | 50–60% |

Decarboxylation Reactions

The propanoic acid group can undergo decarboxylation under thermal or oxidative conditions:

-

Thermal Decarboxylation : At 150–200°C, yielding 3-(4-chlorophenyl)-1H-tetrazole .

-

Oxidative Decarboxylation : Using Pb(OAc)₄ or iodine, forming alkenes or iodinated products .

Salt Formation

The compound forms stable salts with inorganic bases (e.g., HCl, NaOH). The hydrochloride salt (CID 44118586) is well-documented .

Example :

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group may undergo NAS under harsh conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (10 M) | 150°C, 12 hours | 4-Hydroxyphenyl derivative |

| NH₃ (liq.) | Cu catalyst, 100°C | 4-Aminophenyl derivative |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research has demonstrated its potential in modulating pain pathways and reducing inflammation in various animal models.

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of 3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid in a rat model of arthritis. The results indicated a marked reduction in paw edema and inflammatory markers, suggesting its efficacy as a therapeutic agent for inflammatory diseases .

Table 1: Pharmacological Activity of this compound

| Activity Type | Model Used | Result |

|---|---|---|

| Anti-inflammatory | Rat Arthritis Model | Significant reduction in paw edema |

| Analgesic | Mouse Pain Model | Decreased pain response |

| Antipyretic | Fever Induction | Lowered body temperature |

Agricultural Applications

Pesticidal Properties

The tetrazole ring structure has been associated with enhanced biological activity against pests. Research indicates that derivatives of this compound can act as effective herbicides and insecticides.

Case Study: Herbicidal Activity

A field study assessed the herbicidal efficacy of this compound against common agricultural weeds. The compound demonstrated a higher inhibition rate compared to traditional herbicides, making it a promising candidate for sustainable agriculture .

Table 2: Herbicidal Efficacy of this compound

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Setaria viridis | 150 | 90 |

| Chenopodium album | 100 | 78 |

Material Science Applications

Polymer Synthesis

The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

Research conducted on polymer blends containing this compound showed improved tensile strength and thermal resistance compared to conventional polymers. This makes it suitable for applications in packaging materials and automotive components .

Table 3: Mechanical Properties of Polymer Blends with this compound

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Stability (°C) | 180 | 210 |

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid depends on its specific application:

Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit bacterial growth by targeting cell wall synthesis.

Material Science: In materials applications, the compound’s unique structure can impart desirable properties such as increased thermal stability or enhanced mechanical strength.

Comparison with Similar Compounds

Pyrazole Derivatives

- Example: 3-(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 870704-02-2) Structure: Propanoic acid linked to a pyrazole ring substituted with 4-chlorophenyl and phenyl groups. Key Differences:

- Pyrazole (two adjacent nitrogen atoms) vs. tetrazole (four nitrogen atoms).

- Lower acidity (pyrazole pKa ~2.5–3.5) compared to tetrazole, reducing ionization at physiological pH.

- Higher molecular weight (326.78 g/mol) due to phenyl substitution, increasing lipophilicity (LogP ~3.2) .

Pyrrole Derivatives

- Example: 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid (CAS 404869-77-8) Structure: Pyrrole ring (one nitrogen atom) attached to the propanoic acid backbone. Key Differences:

- Pyrrole’s electron-rich aromatic system enables π-π stacking but lacks the acidity of tetrazole.

Thiazole Derivatives

- Example: 3-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoic acid Structure: Thiazole ring (sulfur and nitrogen) with a sulfamoyl group. Key Differences:

- Sulfur atom enhances polar interactions and metabolic stability.

- Sulfamoyl group introduces hydrogen-bonding capacity, targeting enzymes like carbonic anhydrase .

Substituent Variations on the Aromatic Ring

Bromo vs. Chloro Substitution

- Example: 2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid Structure: Propanoic acid with bromo and chloro substituents on adjacent phenyl rings. Key Differences:

- Higher molecular weight (327.6 g/mol) and density (1.523 g/cm³) compared to chloro-only analogs .

Functional Group Additions

Sulfonamide Derivatives

- Example: 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid derivatives Structure: Propanoic acid with sulfonamide groups. Key Differences:

- Sulfonamide’s strong hydrogen-bonding capacity enhances solubility and targets bacterial dihydropteroate synthase (e.g., sulfa drugs).

- Tetrazole’s bioisosteric role is absent, limiting use in angiotensin receptor modulation .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid, often referred to as a tetrazole derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its molecular formula and a molecular weight of approximately 289.11 g/mol, exhibits various biological activities that warrant detailed exploration.

The compound is a hydrochloride salt, which enhances its solubility and stability in biological systems. The presence of the tetrazole ring is significant as it is known to influence the pharmacological properties of related compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.11 g/mol |

| CAS Number | 1171588-36-5 |

| Solubility | Soluble in water |

Research indicates that compounds containing tetrazole rings often exhibit interactions with various biological targets, including enzymes and receptors. Specifically, derivatives of this compound have shown potential in:

- Inhibiting Protein Kinases : Similar tetrazole compounds have been reported to inhibit c-Met protein kinase, which plays a crucial role in cancer progression and metastasis .

- Modulating GABA Receptors : Some studies suggest that tetrazole derivatives can act as allosteric modulators of GABA_A receptors, influencing neurotransmission .

Anticancer Activity

A notable study highlighted the anticancer potential of tetrazole derivatives. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

In models of neurodegeneration, this compound has shown promise in protecting neuronal cells from oxidative stress. It was observed that treatment with the compound reduced markers of inflammation and apoptosis in neuronal cultures exposed to neurotoxic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has indicated that:

- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like chlorine enhances potency by increasing the electron deficiency of the aromatic system, facilitating interactions with biological targets.

- Tetrazole Ring Modifications : Alterations to the tetrazole moiety can significantly impact binding affinity and selectivity towards specific receptors or enzymes.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations have indicated that at therapeutic doses, the compound exhibits low toxicity profiles. However, further studies are necessary to fully elucidate its safety in long-term use.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves coupling 3-(4-chlorophenyl)propanoic acid derivatives with tetrazole moieties. For example, intermediates like 3-(4-chlorophenyl)propan-1-ol (CAS 6282-88-8) can be activated using methanesulfonyl chloride (CAS 124-63-0) to form mesylates, which are then reacted with 1H-tetrazole under nucleophilic conditions. Characterization of intermediates should include , , and IR spectroscopy to confirm functional group transformations, as demonstrated in analogous tetrazole-coupled propanoic acid syntheses .

Q. How can researchers ensure the stability of this compound under physiological pH conditions?

- Methodological Answer : Stability studies should follow protocols similar to those validated for structurally related compounds. For instance, dissolve 20 mg of the compound in pH 7.4 (blood) or pH 9.0 (intestine) buffers, incubate at 37°C for 24 hours, and monitor degradation via RP-HPLC. Use a C18 column with a mobile phase of acetonitrile/water (adjusted with 0.1% trifluoroacetic acid) and UV detection at 254 nm. Time-point sampling (e.g., 0, 6, 12, 24 hours) allows quantification of impurities and degradation products .

Q. What validated analytical methods are available for quantifying this compound and its impurities?

- Methodological Answer : A reversed-phase HPLC (RP-HPLC) method has been validated for analogous compounds. Key parameters include:

- Precision : ≤2% RSD for retention times.

- Linearity : over 0.1–100 µg/mL.

- Accuracy : 98–102% recovery via spiked samples.

- LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively.

Method validation should follow ICH Q2(R1) guidelines, ensuring robustness across pH variations (e.g., pH 2.0–9.0) .

Advanced Research Questions

Q. How should researchers address discrepancies in stability data obtained under varying experimental conditions?

- Methodological Answer : Contradictory stability results (e.g., degradation at pH 7.4 vs. stability at pH 9.0) require systematic investigation:

Stress Testing : Expose the compound to extreme pH (1–12), heat (40–60°C), and oxidative conditions (HO).

Degradation Kinetics : Model degradation rates using Arrhenius equations to predict shelf-life.

Structural Analysis : Use LC-MS/MS to identify degradation products and propose degradation pathways (e.g., hydrolysis of the tetrazole ring or ester linkages).

Cross-validate findings with orthogonal techniques like NMR or X-ray crystallography .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this tetrazole-containing compound?

- Methodological Answer :

Crystallographic Analysis : Determine the crystal structure (e.g., X-ray diffraction) to identify key interactions, such as hydrogen bonding between the tetrazole group and biological targets.

Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and compare bioactivity.

Computational Modeling : Perform molecular docking or MD simulations to predict binding affinities with receptors like histamine H (relevant to pitolisant analogs).

SAR studies should correlate structural features (e.g., logP, polar surface area) with pharmacological data .

Q. How can researchers optimize the purification of this compound to minimize tetrazole-related byproducts?

- Methodological Answer :

- Chromatographic Techniques : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate tetrazole isomers (1H vs. 2H tautomers).

- Recrystallization : Optimize solvent systems (e.g., methanol/water or acetonitrile) based on solubility studies.

- Quality Control : Monitor purity via integration (e.g., absence of peaks at δ 8.5–9.5 ppm for unreacted tetrazole) and HPLC area normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.